molecular formula C15H18N4 B12539226 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine CAS No. 831203-58-8

3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine

Cat. No.: B12539226
CAS No.: 831203-58-8
M. Wt: 254.33 g/mol
InChI Key: SMGHDWGMYMLTDO-UHFFFAOYSA-N
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Description

3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is a compound that features a piperazine ring substituted with a pyridine moiety and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine typically involves the reaction of 4-pyridin-2-yl-piperazine with an appropriate aniline derivative. One common method involves the nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the aniline derivative, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Pyridin-2-yl-piperazin-1-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

831203-58-8

Molecular Formula

C15H18N4

Molecular Weight

254.33 g/mol

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C15H18N4/c16-13-4-3-5-14(12-13)18-8-10-19(11-9-18)15-6-1-2-7-17-15/h1-7,12H,8-11,16H2

InChI Key

SMGHDWGMYMLTDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)N)C3=CC=CC=N3

Origin of Product

United States

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